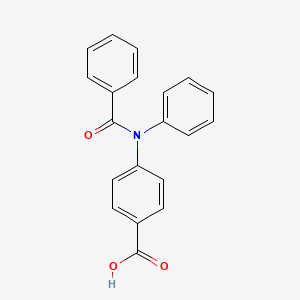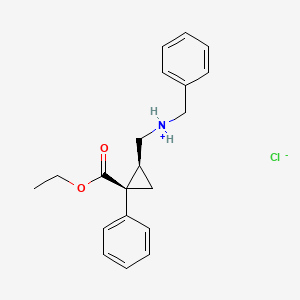
4-(N-benzoylanilino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N-benzoylanilino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoyl group attached to an aniline moiety, which is further connected to a benzoic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-benzoylanilino)benzoic acid typically involves the reaction of aniline with benzoyl chloride to form benzanilide, which is then further reacted with benzoic acid. The reaction conditions often include the use of a solvent such as ethanol or toluene, and the process may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
4-(N-benzoylanilino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives .
Aplicaciones Científicas De Investigación
4-(N-benzoylanilino)benzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(N-benzoylanilino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Benzocaine: A local anesthetic with a similar benzoic acid structure.
Procaine: Another local anesthetic with structural similarities.
Tetracaine: A potent anesthetic with a related chemical structure.
Uniqueness
4-(N-benzoylanilino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
77495-80-8 |
|---|---|
Fórmula molecular |
C20H15NO3 |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
4-(N-benzoylanilino)benzoic acid |
InChI |
InChI=1S/C20H15NO3/c22-19(15-7-3-1-4-8-15)21(17-9-5-2-6-10-17)18-13-11-16(12-14-18)20(23)24/h1-14H,(H,23,24) |
Clave InChI |
CUDCHQFYSLHTTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(7-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13791201.png)
![3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene](/img/structure/B13791208.png)






![N,N,N'',N''-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate](/img/structure/B13791253.png)
